H-Lys(Fmoc)-Obzl.HCl
Description
H-Lys(Fmoc)-Obzl·HCl is a protected lysine derivative widely used in peptide synthesis. Its structure features:
- Fmoc (9-fluorenylmethyloxycarbonyl) on the α-amino group for temporary protection during solid-phase peptide synthesis (SPPS).
- Benzyl ester (Obzl) on the carboxyl group for acid-labile protection.
- HCl as a counterion to enhance solubility in polar solvents.
This compound enables precise control over lysine residue incorporation in peptides, particularly in SPPS workflows. Its orthogonal protection strategy (Fmoc for α-amino, Obzl for carboxyl) ensures compatibility with acid-sensitive resins and deprotection steps .
Properties
Molecular Formula |
C28H31ClN2O4 |
|---|---|
Molecular Weight |
495 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C28H30N2O4.ClH/c29-26(27(31)33-18-20-10-2-1-3-11-20)16-8-9-17-30-28(32)34-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25;/h1-7,10-15,25-26H,8-9,16-19,29H2,(H,30,32);1H/t26-;/m0./s1 |
InChI Key |
BAVCZPZJGNNEFW-SNYZSRNZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Protecting Group Variations
Key Observations :
- Fmoc vs. Boc : Fmoc is base-labile, while Boc (tert-butyloxycarbonyl) requires strong acids (e.g., TFA) for removal. Fmoc/Boc orthogonality allows sequential deprotection in complex peptides .
- Obzl vs. OtBu : Benzyl esters (Obzl) are cleaved under mild acidic conditions (e.g., HBr/AcOH), whereas tert-butyl esters (OtBu) require stronger acids (e.g., TFA) .
Solubility and Stability
Research Findings :
- Fmoc-protected lysine derivatives exhibit pH-dependent self-assembly due to aromatic stacking of Fmoc groups, influencing optical properties and gelation behavior .
- Cyclo(Lys-Lys) with Fmoc forms organogels (minimum gelation concentration <1 wt%), whereas unprotected analogs lack this property .
Data Tables
Table 1: Comparative Analysis of Protecting Group Strategies
| Parameter | H-Lys(Fmoc)-Obzl·HCl | Fmoc-Lys(Boc)-OH | H-Lys(Z)-OtBu |
|---|---|---|---|
| α-Amino Deprotection | Piperidine (20% v/v) | Piperidine | H₂/Pd-C |
| Carboxyl Deprotection | HBr/AcOH | TFA | TFA |
| ε-Amino Reactivity | Free for conjugation | Boc-protected | Free |
| Typical Yield in SPPS | >90% | 85–90% | 75–85% |
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